

Commercial availability and suppliers of 2-Bromobenzene-1,4-diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromobenzene-1,4-diamine

Cat. No.: B081903

[Get Quote](#)

An In-depth Technical Guide to **2-Bromobenzene-1,4-diamine**: Commercial Availability, Chemical Profile, and Handling for Research Applications

Introduction

2-Bromobenzene-1,4-diamine (CAS No: 13296-69-0) is a substituted aromatic diamine that serves as a versatile and valuable building block in modern chemical synthesis.^{[1][2]} Its unique trifunctional nature—possessing two nucleophilic amine groups at the 1 and 4 positions and a synthetically adaptable bromine atom—makes it a strategic intermediate for researchers in materials science and drug development. The diamine core is fundamental for polymerization and the formation of extended structures, while the bromo-substituent provides a reactive handle for a variety of cross-coupling reactions, allowing for the precise introduction of additional molecular complexity.

This guide provides an in-depth analysis of **2-Bromobenzene-1,4-diamine**, covering its chemical properties, commercial availability from reputable suppliers, typical synthetic considerations, and critical safety and handling protocols. The information is tailored for researchers, chemists, and drug development professionals who require a reliable source of this intermediate for their work.

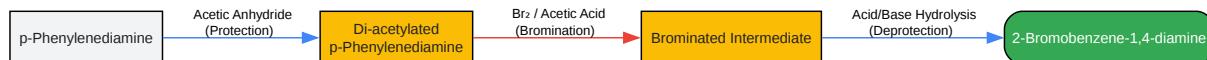
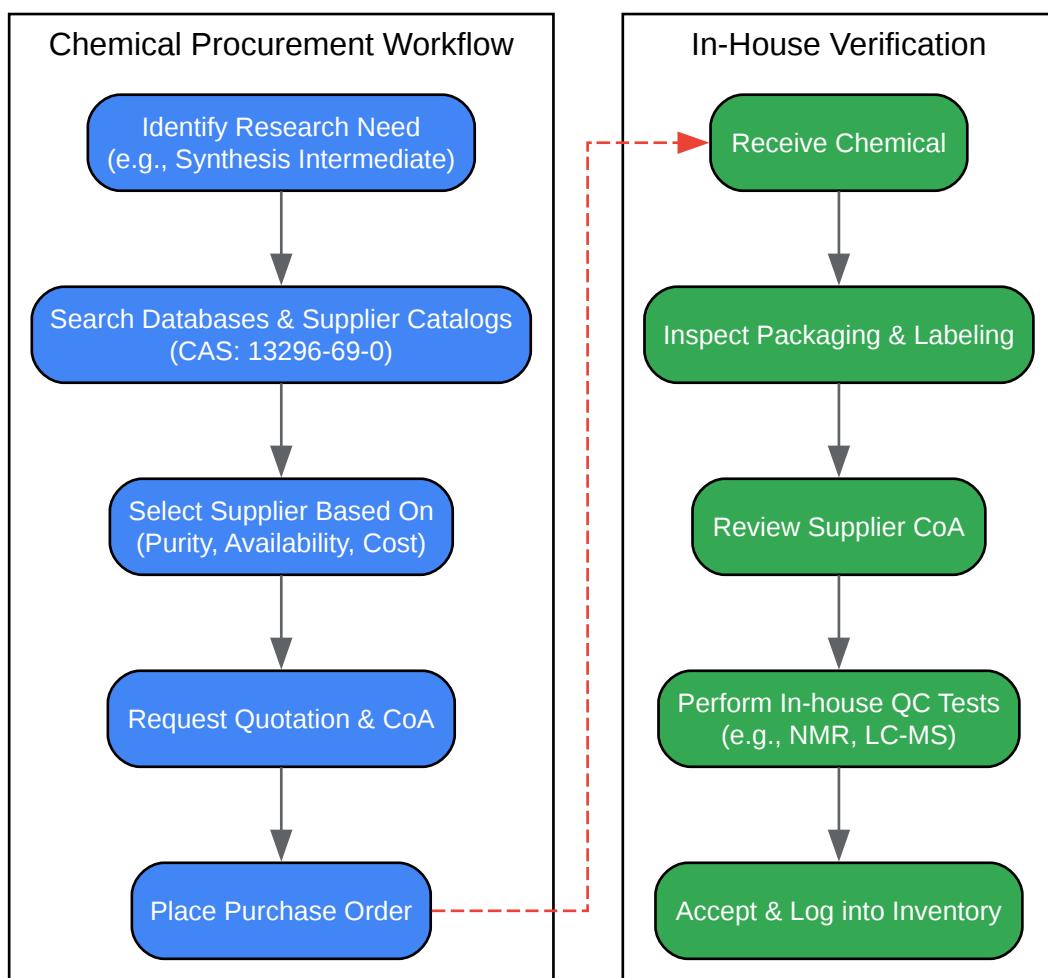
Chemical and Physical Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any experimental context. **2-Bromobenzene-1,4-diamine** is

typically supplied as a solid, and its key properties are summarized below.[\[1\]](#) These parameters are critical for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source(s)
CAS Number	13296-69-0	[1] [3] [4] [5]
IUPAC Name	2-bromobenzene-1,4-diamine	[3] [5]
Synonyms	2-bromo-1,4-benzenediamine, 1,4-diamino-2-bromobenzene	[1] [2]
Molecular Formula	C ₆ H ₇ BrN ₂	[2] [3] [4]
Molecular Weight	187.04 g/mol	[3] [4] [5]
Physical Form	Solid	[1]
Boiling Point	303.7°C at 760 mmHg	[2]
Flash Point	137.5°C	[2]
Density	1.697 g/cm ³	[2]
Storage Temperature	2-8°C, keep in dark place, sealed in dry	[1] [4]

Commercial Availability and Procurement



2-Bromobenzene-1,4-diamine is readily available from several chemical suppliers that cater to the research and development sectors. Purity levels are typically high ($\geq 95\text{-}97\%$), which is suitable for most synthetic applications, including sensitive catalytic reactions.[\[1\]](#)[\[5\]](#) When procuring this chemical, it is imperative to obtain and review the supplier's Certificate of Analysis (CoA) to confirm that the purity and specifications of the batch meet the requirements of the intended experiment.

The following table summarizes a selection of prominent suppliers. Pricing and availability are subject to change and should be confirmed directly with the vendor.

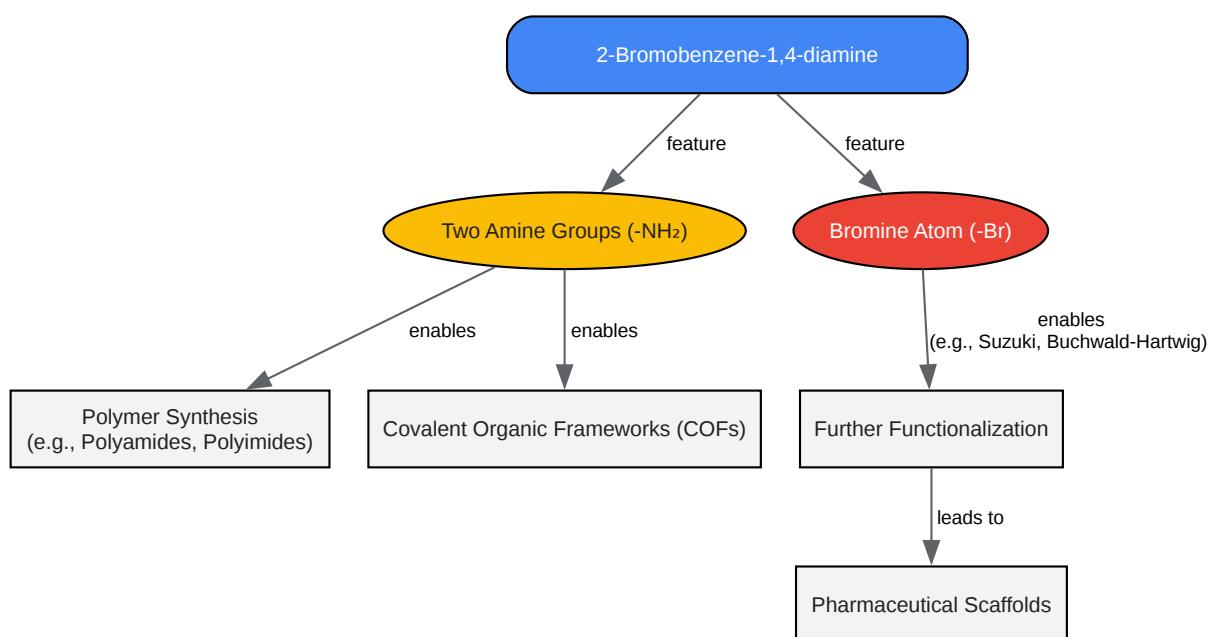
Supplier	Available Quantities	Purity	Notes
Sigma-Aldrich (Ambeed, Inc.)	100 mg - 25 g	95%	Offers various pack sizes for research and bulk needs. [1]
Fluorochem	250 mg - 25 g	97%	Provides stock information for different warehouse locations (UK, Europe, China). [5]
Fisher Scientific (eMolecules)	1 g	N/A	Acts as a distributor for various chemical producers. [6]
ChemBK	N/A	N/A	A platform listing multiple suppliers for quotation requests. [4]

Procurement and Verification Workflow

The process of acquiring and validating a chemical reagent is a critical, multi-step workflow that ensures experimental integrity. The following diagram illustrates the key stages, from initial identification of need to final acceptance for use in the laboratory.

[Click to download full resolution via product page](#)

Caption: A generalized pathway for the synthesis of **2-Bromobenzene-1,4-diamine**.


Quality Control (QC)

For applications in drug discovery and materials science, where impurities can significantly impact outcomes, in-house QC is a self-validating measure. Upon receipt, the identity and purity of **2-Bromobenzene-1,4-diamine** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
- Mass Spectrometry (MS): Verifies the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.

Applications in Research and Development

The utility of **2-Bromobenzene-1,4-diamine** stems directly from its molecular architecture. The relationship between its structural features and its applications is key to understanding its value as a chemical intermediate.

[Click to download full resolution via product page](#)

Caption: Relationship between the structure of the molecule and its key applications.

- **Monomer for Advanced Materials:** The two amine groups serve as reactive sites for polymerization. This makes the compound a valuable monomer for creating high-performance materials like Covalent Organic Frameworks (COFs), which are porous crystalline polymers with applications in gas storage and catalysis. [5][7]
- **Intermediate in Multi-Step Synthesis:** The bromine atom is a versatile functional group that can be readily converted into other groups via metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of complex substituents, a common strategy in the synthesis of pharmaceutical compounds and functional organic materials.

Safety, Handling, and Storage

Hazard Profile

2-Bromobenzene-1,4-diamine is classified as a hazardous substance and must be handled with appropriate precautions. [1][5] The primary hazards are summarized by the GHS statements provided by suppliers.

GHS Hazard Statement	Description	Source(s)
H302	Harmful if swallowed	[1][5]
H315	Causes skin irritation	[1][5]
H319	Causes serious eye irritation	[1][5]
H335	May cause respiratory irritation	[1][5]

Standard Handling Protocol

Adherence to a strict handling protocol is a self-validating system for ensuring laboratory safety.

- **Engineering Controls:** All manipulations of solid **2-Bromobenzene-1,4-diamine** (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood to prevent inhalation of dust. [9][10]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE at all times. This includes:
 - A properly fitted laboratory coat.

- Nitrile gloves (check for breakthrough time).
- Chemical safety goggles or a face shield. [5]3. Weighing and Transfer:
- Use a dedicated spatula for this chemical.
- Weigh the solid onto a weigh boat or directly into the reaction vessel inside the fume hood.
- Avoid creating dust. If any material is spilled, clean it up immediately following established laboratory procedures.
- Dissolution: Add solvents slowly to the solid to avoid splashing.
- Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, excess reagent) in a properly labeled hazardous waste container according to institutional and local regulations. [9]6. First Aid:
- If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention. [9] * On Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. [9] * In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [5] * If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [5][9]

Storage

To maintain its integrity, **2-Bromobenzene-1,4-diamine** should be stored in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C. [1][4] It should be stored away from incompatible materials such as strong oxidizing agents. [10]

Conclusion

2-Bromobenzene-1,4-diamine is a commercially accessible and synthetically important chemical intermediate. Its trifunctional nature provides a robust platform for constructing complex molecules, from advanced polymers to potential pharmaceutical agents. By understanding its chemical properties, sourcing it from reliable suppliers, and adhering to strict safety and handling protocols, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

- **2-Bromobenzene-1,4-diamine** | 13296-69-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- **2-Bromobenzene-1,4-diamine** | C6H7BrN2 | CID 1516394 - PubChem. (n.d.). PubChem.
- 2-BROMO-BENZENE-1,4-DIAMINE - ChemBK. (n.d.). ChemBK.
- **2-Bromobenzene-1,4-diamine** - Fluorochem. (n.d.). Fluorochem.
- eMolecules **2-Bromobenzene-1,4-diamine** | 13296-69-0 | MFCD06411033 | 1g. (n.d.). Fisher Scientific.
- 2-BROMO-BENZENE-1,4-DIAMINE. (n.d.). Chemical CAS.
- Material Safety Data Sheet. (2012, February 23).
- SAFETY DATA SHEET - Spectrum Chemical. (2019, June 10). Spectrum Chemical.
- 2,5-Dibromobenzene-1,4-diamine | 25462-61-7 - BLD Pharm. (n.d.). BLD Pharm.
- SAFETY DATA SHEET - Fisher Scientific. (2011, March 21). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6). Sigma-Aldrich.
- Synthesis routes of 4-Bromobenzene-1,2-diamine - Benchchem. (n.d.). Benchchem.
- Diamine Biosynthesis: Research Progress and Application Prospects. (2020, November 10). PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromobenzene-1,4-diamine | 13296-69-0 [sigmaaldrich.com]
- 2. 2-BROMO-BENZENE-1,4-DIAMINE | 13296-69-0 [chemnet.com]
- 3. 2-Bromobenzene-1,4-diamine | C6H7BrN2 | CID 1516394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. eMolecules 2-Bromobenzene-1,4-diamine | 13296-69-0 | MFCD06411033 | 1g, | Fisher Scientific [fishersci.com]
- 7. 25462-61-7|2,5-Dibromobenzene-1,4-diamine|BLD Pharm [bldpharm.com]

- 8. Diamine Biosynthesis: Research Progress and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gustavus.edu [gustavus.edu]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of 2-Bromobenzene-1,4-diamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081903#commercial-availability-and-suppliers-of-2-bromobenzene-1-4-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com